Thiophene-2,4-dicarbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of thiophene-2-carbaldehyde derivatives has been explored through various chemical reactions. For instance, the synthesis of copper(II) complexes derived from thiophene-2-carbaldehyde thiosemicarbazone has been achieved, resulting in compounds with distorted square-planar geometry and potential biological activity against certain cell lines . Additionally, thiophene-2-carbaldehyde has been polymerized using hydrochloric acid as a catalyst, forming polymers with spherical particles that exhibit rough surfaces . Furthermore, the condensation of thiophene dicarbaldehydes with aromatic amines has led to the formation of compounds with potential analgesic and anti-inflammatory properties . The use of thienyl stannane and palladium-catalyzed Stille coupling has also been employed to synthesize derivatives with photoluminescence properties .
Molecular Structure Analysis
The molecular structure of thiophene-2-carbaldehyde derivatives has been elucidated through various spectroscopic techniques. The copper(II) complexes exhibit a monomeric structure with bidentate thiosemicarbazone ligands . The polymer derived from thiophene-2-carbaldehyde has been characterized by FT/IR, 1H-NMR, EDX, and XPS, confirming its structure . The crystal and molecular structures of chalcones derived from thiophene-3-carbaldehyde have been described, revealing the influence of different substituents on the planarity of the molecules .
Chemical Reactions Analysis
Thiophene-2-carbaldehyde derivatives undergo various chemical reactions. The copper(II) complexes react with glutathione, leading to the reduction of the metal ion and substitution of the ligand, which is related to their cytotoxicity . The condensation products between thiophene dicarbaldehydes and aromatic amines have been studied, with labeling experiments and NMR spectral analysis providing evidence for the reaction mechanisms . Samarium diiodide has been used to promote coupling reactions of thiophene-2-carbaldehyde, resulting in hydroxyalkylations and S-alkylations .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-2-carbaldehyde derivatives have been characterized. The copper(II) complexes show spectroscopic features that suggest metal to ligand pi-backdonation and weak magnetic exchange interactions . The polymerized thiophene-2-carbaldehyde exhibits morphological properties with an average diameter of 127 nanometers for the spherical particles . The photoluminescence properties of a synthesized derivative show absorption bands corresponding to π-π transitions and emissive peaks in both chloroform solution and solid state . The radical anions of thiophen-2,5-dicarbaldehyde and related derivatives have been analyzed through ESR spectroscopy, revealing the existence of rotational isomers .
Scientific Research Applications
Synthesis and Optical Properties
Thiophene-2,4-dicarbaldehyde and its derivatives have been extensively researched for their synthesis and optical properties. For instance, a study investigated the synthesis of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines using N-Protected 4-(anilinomethyl)thiophene-2-carbaldehydes. These compounds demonstrated moderate to high fluorescence quantum yields, making them potential candidates for applications like invisible ink dyes (Bogza et al., 2018).
Polymerization Studies
Polymerization of thiophene derivatives, including thiophene-2-carbaldehyde, has been explored using various catalysts. A study polymerized thiophene-2-carbaldehyde using hydrochloric acid as a catalyst, resulting in polymers with specific morphological properties, such as spherical particles with rough surfaces (Al-Hamdan et al., 2021).
Physicochemical Properties
Research into the structure-physicochemical properties relationship of thiophene derivatives has been conducted. One such study synthesized symmetrically substituted thiazolo[5,4-d]thiazoles using substituted thiophene-2-carbaldehydes, with a focus on understanding the relationship between structure and physicochemical properties (Tokárová & Biathová, 2018).
Sensor Applications
Thiophene-2-carbaldehyde has been used in the development of fluorescent sensors. For example, 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) was synthesized and characterized as a fluorescent sensor for ferric ions, exhibiting strong quenching of fluorescence in the presence of Fe3+ ions (Zhang et al., 2016).
Corrosion Inhibition
Thiophene derivatives have been evaluated for their corrosion inhibitory properties. A study on thiophene-2-carbaldehyde derivatives found them to be effective corrosion inhibitors for aluminum alloy in an acidic medium, with high inhibition efficiency observed (Arrousse et al., 2022).
Organic Semiconductors
Thiophene-based materials, including thiophene-2-carbaldehyde derivatives, have gained interest for their semiconductor properties. These compounds have been used in the fabrication of electronic and optoelectronic devices due to their semiconductor and fluorescent characteristics (Barbarella et al., 2005).
Cytotoxicity Studies
Thiophene derivatives have also been studied for their cytotoxicity. For example, Thiophene-2-carbaldehyde N(4)-cyclohexylthiosemicarbazone and its diorganotin(IV) complex showed enhanced cytotoxicity against specific cancer cell lines compared to the free ligand (Zhang et al., 2015).
Safety And Hazards
Future Directions
Thiophene-based compounds, including Thiophene-2,4-dicarbaldehyde, have potential applications in various fields. They play a vital role in medicinal chemistry, helping to improve advanced compounds with a variety of biological effects . They are also used in the production of certain types of polymers, notably polythiophenes, which are used extensively in the field of material science, specifically in the production of organic semiconductors, solar cells, and light-emitting diodes (LEDs) .
properties
IUPAC Name |
thiophene-2,4-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O2S/c7-2-5-1-6(3-8)9-4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUMWUDQTQMMGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362852 | |
Record name | thiophene-2,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiophene-2,4-dicarbaldehyde | |
CAS RN |
932-93-4 | |
Record name | thiophene-2,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophene-2,4-dicarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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